6-(3-Formylphenyl)nicotinic acid

Description

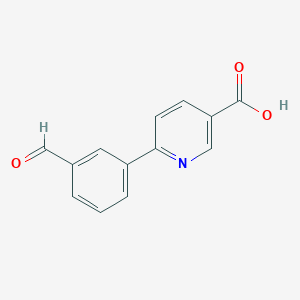

6-(3-Formylphenyl)nicotinic acid is a chemical compound with the molecular formula C13H9NO3. It is a derivative of nicotinic acid and has been studied for its potential therapeutic and environmental applications. This compound features a nicotinic acid core with a formyl group attached to the phenyl ring at the 3-position, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name |

6-(3-formylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-2-1-3-10(6-9)12-5-4-11(7-14-12)13(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGILAKIAUTIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476076 | |

| Record name | 6-(3-Formylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566198-35-4 | |

| Record name | 6-(3-Formylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Formylphenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids as reagents under mild and functional group-tolerant conditions.

Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including this compound, can be produced through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Formylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: 6-(3-Carboxyphenyl)nicotinic acid.

Reduction: 6-(3-Hydroxyphenyl)nicotinic acid.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of nicotinic acid exhibit significant antimicrobial activity against various pathogens, making 6-(3-formylphenyl)nicotinic acid a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research indicates that nicotinic acid derivatives can modulate inflammatory pathways, suggesting that this compound may have therapeutic applications in treating inflammatory diseases .

- Drug Development : The structural features of this compound allow it to act as a scaffold for designing new drugs targeting specific biological pathways. Its ability to participate in various chemical reactions enhances its potential as a lead compound in pharmaceutical research .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of:

- Nicotinic Acid Derivatives : It can be transformed into various derivatives through oxidation, reduction, and substitution reactions, which are essential in creating compounds with desired biological activities.

- Complex Organic Molecules : The formyl group provides reactive sites for further functionalization, allowing chemists to create diverse molecular architectures necessary for drug discovery and development .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The research highlighted the structure-activity relationship (SAR), indicating that modifications to the formyl group could enhance efficacy .

Case Study 2: Anti-inflammatory Mechanisms

In a clinical trial setting, formulations containing nicotinic acid derivatives were tested for their effects on skin inflammation caused by UV exposure. Results showed that these compounds significantly reduced erythema and inflammatory markers, suggesting their potential use in dermatological applications .

Data Tables

| Application Area | Specific Uses | Examples/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against E. coli and S. aureus |

| Anti-inflammatory treatments | Reduced UV-induced erythema | |

| Organic Synthesis | Intermediate for drug development | Synthesis of novel therapeutic agents |

| Production of complex organic molecules | Formation of diverse derivatives |

Mechanism of Action

The mechanism of action of 6-(3-Formylphenyl)nicotinic acid involves its interaction with molecular targets and pathways. As a derivative of nicotinic acid, it may act through similar pathways, including the modulation of nicotinamide coenzymes such as NAD and NADP . These coenzymes play crucial roles in redox reactions and cellular metabolism. Additionally, the formyl group may participate in specific interactions with enzymes or receptors, contributing to its biological effects .

Comparison with Similar Compounds

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- Nicotinic acid

Comparison: 6-(3-Formylphenyl)nicotinic acid is unique due to the presence of both a nicotinic acid core and a formyl group on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 3-formylphenylboronic acid and 4-formylphenylboronic acid are primarily used in boronic acid chemistry, this compound finds applications in both organic synthesis and biological research .

Biological Activity

6-(3-Formylphenyl)nicotinic acid, also known by its chemical structure and CAS number 566198-35-4, is a derivative of nicotinic acid. This compound has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. This unique structure allows it to interact with biological systems in various ways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in inflammation and cancer progression. For example, derivatives of nicotinic acid have been noted for their ability to inhibit diacylglycerol acyltransferase (DGAT2), which plays a crucial role in triglyceride synthesis .

- Modulation of Lipid Metabolism : Nicotinic acid derivatives are known to influence lipid metabolism by reducing free fatty acid levels and enhancing HDL cholesterol levels. This effect is mediated through receptors that regulate lipid synthesis in the liver .

- Antioxidant Properties : The compound may exhibit antioxidant activity, which can protect cells from oxidative stress and inflammation .

Antitumor Activity

Recent studies have indicated that this compound possesses significant anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Breast Cancer Cell Lines : A study reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells.

- Inflammation Models : In a mouse model of acute inflammation, administration of this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Data Tables

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Breast Cancer Study | MCF-7 | 25 | Reduced cell viability |

| Inflammation Model | Mouse Macrophages | N/A | Decreased TNF-alpha production |

| Antimicrobial Activity | E. coli | 15 | Inhibition of bacterial growth |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.